molecular formula C26H23N3O4 B11683777 2-Phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide

2-Phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11683777
M. Wt: 441.5 g/mol
InChI Key: ORPGZLBLFJCUCW-JVWAILMASA-N
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Description

2-Phenyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-Phenyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s aromatic structure allows it to interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

2-Phenyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. The presence of the quinoline moiety also adds to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-31-23-13-17(14-24(32-2)25(23)33-3)16-27-29-26(30)20-15-22(18-9-5-4-6-10-18)28-21-12-8-7-11-19(20)21/h4-16H,1-3H3,(H,29,30)/b27-16+

InChI Key

ORPGZLBLFJCUCW-JVWAILMASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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